

3-(4-Bromophenyl)isoxazol-5-amine CAS number and molecular formula

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)isoxazol-5-amine

Cat. No.: B040261

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Technical Guide: 3-(4-Bromophenyl)isoxazol-5-amine

CAS Number: 119162-53-7 Molecular Formula: C₉H₇BrN₂O

This technical guide provides an in-depth overview of **3-(4-Bromophenyl)isoxazol-5-amine**, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Specifications

The fundamental properties of **3-(4-Bromophenyl)isoxazol-5-amine** are summarized in the table below, providing a foundational reference for experimental design and material handling.

Property	Value	Reference
CAS Number	119162-53-7	[1]
Molecular Formula	C ₉ H ₇ BrN ₂ O	[1]
Molecular Weight	239.07 g/mol	[1]
Synonyms	3-(4-Bromophenyl)-5-isoxazolamine	[1]
Purity	≥98%	[1]
Storage Conditions	4°C, protect from light	[1]

Synthesis and Derivatization

The isoxazole scaffold is a key structural motif in a multitude of biologically active compounds. [2][3][4] The synthesis of 3-aryl-5-aminoisoxazoles, such as the title compound, can be achieved through various established synthetic methodologies.

General Synthetic Approach: [3+2] Cycloaddition

A prevalent method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This approach offers a high degree of control over the regioselectivity of the final product.

Experimental Protocol: Generalized Synthesis of 3-Aryl-5-aminoisoxazoles

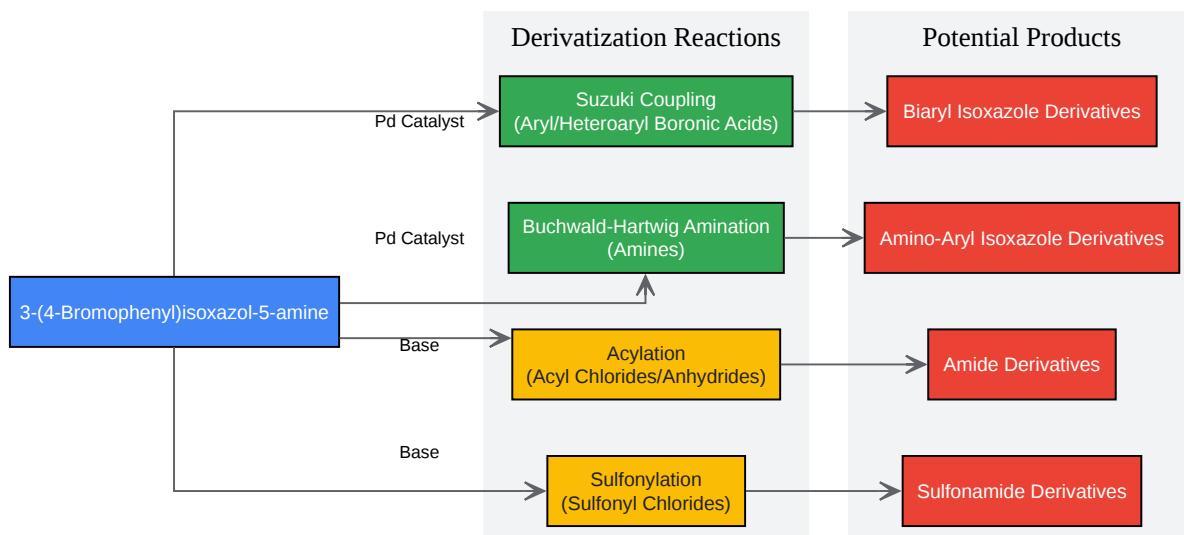
A general procedure for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanacetates with hydroxylamine.[6]

- Preparation of Ethyl Arylthiocarbamoyl-cyanoacetate: An aryl isothiocyanate is reacted with sodium ethylcyanoacetate in ethanol at room temperature to yield the corresponding ethyl arylthiocarbamoyl-cyanoacetate.[6]
- Cyclization with Hydroxylamine: The resulting thiocarbamoylcyanacetate is then refluxed with hydroxylamine in aqueous ethanol.[6] This step facilitates the cyclization and formation of the 5-aminoisoxazole ring.[6]

- Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure 5-aminoisoxazole derivative.

Derivatization Workflow

The **3-(4-bromophenyl)isoxazol-5-amine** molecule serves as a versatile building block for the synthesis of more complex derivatives with potential therapeutic applications. The presence of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, while the amine group can be readily acylated or alkylated.



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Derivatization pathways for **3-(4-Bromophenyl)isoxazol-5-amine**.

Biological Activity and Therapeutic Potential

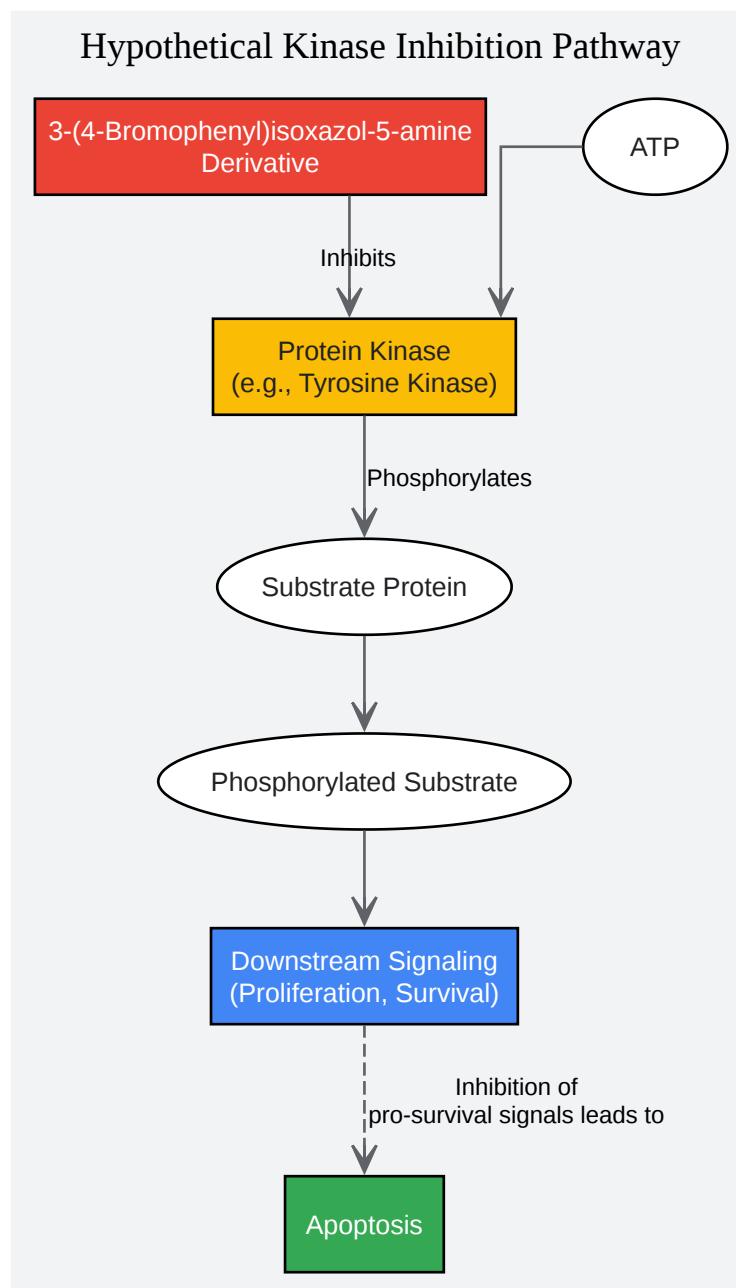
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[2][3][4]} While specific biological data for **3-(4-Bromophenyl)isoxazol-5-amine** is not extensively available in the public domain, the structural motifs present in the molecule suggest its potential as a precursor for therapeutically active compounds.

Anticancer Potential

Numerous isoxazole derivatives have been investigated for their anticancer properties.[\[2\]](#)[\[4\]](#) For instance, certain 3,5-diaryl isoxazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[\[7\]](#) The 3-(4-bromophenyl) moiety is a common feature in various small molecule kinase inhibitors and other anticancer agents, suggesting that derivatives of the title compound could exhibit similar activities.[\[8\]](#)

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The general structure of **3-(4-Bromophenyl)isoxazol-5-amine** provides a foundation for the design of kinase inhibitors.



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Hypothetical signaling pathway of a kinase inhibitor.

Anti-inflammatory Properties

Isoxazole-containing compounds have also been explored for their anti-inflammatory effects.^[2] ^[4] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.^[9] The development of selective COX-2 inhibitors is a major

goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated with non-selective NSAIDs.[\[10\]](#) The structural framework of **3-(4-Bromophenyl)isoxazol-5-amine** could be utilized to design novel anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of **3-(4-Bromophenyl)isoxazol-5-amine**, a series of in vitro and in vivo assays are required.

In Vitro Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

- Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (derivatives of **3-(4-Bromophenyl)isoxazol-5-amine**) for a specified period (e.g., 48 or 72 hours).
- MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
- Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Quantitative Data from Structurally Related Compounds

While specific data for the title compound is limited, studies on structurally similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant anticancer activity.[\[11\]](#)

Cancer Cell Line Panel	Most Sensitive Cell Line	Growth Percent Inhibition (PGI) at 10^{-5} M	Reference
CNS Cancer	SNB-75	41.25%	[11] [12]
Renal Cancer	UO-31	37.17%	[11]
Leukemia	CCRF-CEM	26.92%	[11]
Non-Small Cell Lung Cancer	EKX	26.61%	[11]
Ovarian Cancer	OVCAR-5	23.12%	[11]

In Vivo Anti-inflammatory Activity Assessment

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of novel compounds.

- Animal Model: Male Wistar rats are used for the study.
- Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
- Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.
- Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

- Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Conclusion

3-(4-Bromophenyl)isoxazol-5-amine is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives. Based on the known biological activities of the isoxazole scaffold and the 4-bromophenyl moiety, future research into the anticancer and anti-inflammatory properties of derivatives of this compound is warranted. The experimental protocols and data presented in this guide provide a framework for the synthesis, derivatization, and biological evaluation of this promising compound.

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